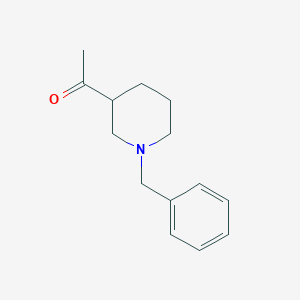

1-(1-Benzylpiperidin-3-YL)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpiperidin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOOKVRLQJHUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Piperidine Chemistry

The piperidine (B6355638) ring is a foundational heterocyclic scaffold in the development of pharmaceuticals and bioactive molecules. nih.gov Its prevalence has led to it being described as a "privileged scaffold" in medicinal chemistry, owing to its ability to serve as a structural backbone for a vast number of compounds with diverse biological activities. chemicalbook.comresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry, with thousands of related papers published in recent years. nih.gov

The biological function of a piperidine-containing compound is heavily influenced by the position of its substituents. Different substitution patterns on the piperidine ring can lead to vastly different pharmacological profiles. For example, 2- and 4-substituted benzylpiperidines are often associated with activity in the central nervous system (CNS), including dopamine (B1211576) receptor antagonism and N-methyl-D-aspartate (NMDA) antagonist activity. nih.gov In contrast, some 3-substituted benzylpiperidines have been investigated for other applications, such as fungicidal activity. nih.gov This demonstrates that the specific placement of the acetyl group at the 3-position of the 1-benzylpiperidine (B1218667) core in 1-(1-Benzylpiperidin-3-YL)ethan-1-one is a critical determinant of its potential chemical and biological properties.

Significance of the Benzylpiperidine Scaffold in Organic Synthesis

The N-benzylpiperidine (N-BP) motif is a recurring structural feature in numerous approved drugs and clinical candidates, making it a subject of intense interest in drug discovery. acs.org Medicinal chemists frequently utilize the N-BP scaffold as a versatile tool to modulate the efficacy and physicochemical properties of developing drug molecules. acs.org The benzyl (B1604629) group is not merely a bulky substituent; its aromatic ring can engage in crucial cation-π interactions with target proteins, which can be a key factor in binding affinity. acs.org Furthermore, the N-BP structure provides a three-dimensional framework that is amenable to stereochemical optimization to enhance potency and reduce toxicity. acs.org

The N-benzylpiperidine scaffold has been integrated into molecules designed to interact with a variety of biological targets, reflecting its versatility. Research has demonstrated its utility in the design of multi-target-directed ligands, a strategic approach for treating complex multifactorial diseases like Alzheimer's. nih.govnih.gov

Table 1: Examples of Biological Targets for N-Benzylpiperidine Derivatives

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.govsemanticscholar.org |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |

| Histone Deacetylase (HDAC) | Alzheimer's Disease, Cancer | nih.gov |

| Beta-secretase 1 (BACE-1) | Alzheimer's Disease | nih.gov |

| Sigma Receptors (σR) | Neurological Disorders | semanticscholar.org |

| α2-Adrenergic Receptors | Central Nervous System | semanticscholar.org |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (representing the number of protons), and multiplicity (splitting patterns caused by neighboring protons). For 1-(1-Benzylpiperidin-3-YL)ethan-1-one, one would expect to observe signals corresponding to the protons of the benzyl (B1604629) group (aromatic and methylene (B1212753) protons), the piperidine (B6355638) ring, and the acetyl group. The chemical shifts and coupling constants would be crucial for assigning these protons to their specific positions.

¹³C NMR: A ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts would help differentiate between aromatic, aliphatic, carbonyl, and methylene carbons. For the target molecule, characteristic signals for the carbonyl carbon of the ketone, the carbons of the benzyl group, and the carbons of the piperidine ring would be expected.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the piperidine ring and between the methylene bridge and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

HRMS would provide a highly accurate mass measurement of the molecular ion. This data is used to determine the precise elemental formula of this compound, confirming its atomic composition.

ESI is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) studies could provide further structural information by showing the loss of specific fragments, such as the benzyl group or the acetyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. For this compound, key characteristic absorption bands would be expected for:

The C=O (carbonyl) stretching of the ketone.

The C-H stretching of the aromatic (benzyl) and aliphatic (piperidine and acetyl) groups.

The C-N stretching of the tertiary amine.

The C=C stretching of the aromatic ring.

Without access to the actual experimental spectra or published data for this compound, it is not possible to provide the specific chemical shifts, coupling constants, mass-to-charge ratios, or absorption frequencies required for a detailed analysis and the generation of data tables.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates that definitively establish its three-dimensional solid-state structure, are not available.

Computational Chemistry and Theoretical Modeling of 1 1 Benzylpiperidin 3 Yl Ethan 1 One

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods provide a detailed picture of electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. niscpr.res.innih.gov It is employed to calculate optimized molecular geometries, vibrational frequencies, and other electronic properties by modeling the electron density. nih.gov For a molecule such as 1-(1-Benzylpiperidin-3-YL)ethan-1-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G+(d,p) or cc-pVDZ, can predict key structural parameters. niscpr.res.innih.gov

These calculations yield data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. niscpr.res.inuni-greifswald.de Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is crucial for identifying the positive and negative potential sites of the molecule, indicating regions prone to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.netresearchgate.net This information is vital for understanding intermolecular interactions, including how the molecule might interact with a biological target. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters

| Parameter | Description | Typical Calculated Value/Range |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | -X.XXXX Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 - 4.0 Debye |

| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.22 Å |

| C-N Bond Length (Piperidine) | The distance between carbon and nitrogen atoms within the piperidine (B6355638) ring. | ~1.46 Å |

| MEP Negative Potential | Region of negative electrostatic potential, typically around electronegative atoms like oxygen. | Localized on the carbonyl oxygen |

| MEP Positive Potential | Region of positive electrostatic potential, often around hydrogen atoms. | Localized on piperidine and benzyl (B1604629) hydrogens |

Molecular orbital (MO) analysis, particularly the study of Frontier Molecular Orbitals (FMOs), is essential for understanding a molecule's chemical reactivity and electronic transitions. uni-greifswald.de The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis indicates the potential for charge transfer interactions within the molecule. nih.gov Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and delocalization effects within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | The difference in energy between LUMO and HOMO (ELUMO - EHOMO). | 4.0 to 5.0 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 2.0 to 2.5 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | ~1.5 eV |

Conformational Analysis and Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its behavior over time. utupub.fi

For this compound, conformational analysis is crucial for understanding the orientation of the benzyl and acetyl groups relative to the piperidine ring. The piperidine ring itself can exist in various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. researchgate.net The position of the substituents (axial vs. equatorial) can significantly impact the molecule's properties and its ability to bind to a target.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior. frontiersin.org By simulating the movements of atoms over time, MD can reveal conformational changes, stability of different conformers, and interactions with the surrounding environment, such as a solvent. utupub.fimdpi.com These simulations are valuable for understanding how the molecule might behave in a biological system, for instance, how it might adapt its shape to fit into a protein's binding site. utupub.fi

Table 3: Piperidine Ring Conformations and Relative Energies

| Conformation | Substituent Positions | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | Equatorial-Equatorial | Most stable conformation with minimal steric hindrance. | 0 (Reference) |

| Chair | Axial-Equatorial | Higher energy due to 1,3-diaxial interactions. | 1.5 - 3.0 |

| Twist-Boat | - | An intermediate conformation between chair and boat forms. | ~5.5 |

| Boat | - | High-energy conformation with significant steric strain. | ~6.9 |

In Silico Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR methods use computational models to predict the activity of new molecules, accelerating the drug discovery process.

SAR methodologies can be broadly categorized as ligand-based or structure-based.

Ligand-based modeling is used when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on a set of known active and inactive molecules to build a model that defines the essential structural features required for activity. Pharmacophore modeling is a common ligand-based technique where a 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) is identified as crucial for binding. nih.govmdpi.com This pharmacophore model can then be used as a 3D query to screen large databases for new potential compounds. nih.gov

Structure-based modeling , such as molecular docking, is employed when the 3D structure of the target protein is available. nih.gov Docking simulations predict the preferred orientation and binding affinity of a ligand within a protein's active site. nih.gov This method provides detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues, helping to explain the observed biological activity and guiding the design of more potent molecules. nih.gov

Table 4: Common Pharmacophoric Features and Molecular Interactions

| Feature/Interaction | Description | Potential Role in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Carbonyl oxygen of the ethanone (B97240) group. |

| Hydrophobic/Aromatic (HY/AR) | Nonpolar groups that can engage in hydrophobic or π-π stacking interactions. | Benzyl group's phenyl ring. |

| Positive Ionizable (PI) | A group that can be protonated at physiological pH, like a tertiary amine. | Piperidine nitrogen. |

| Molecular Docking Score | A calculated score representing the predicted binding affinity. | e.g., -6.0 to -9.0 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to predict the activity of new, unsynthesized compounds based on their structural properties.

In a QSAR study, various physicochemical properties, known as descriptors, are calculated for each molecule. These can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity). nih.gov A statistical model is then developed to correlate these descriptors with the observed activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA), consider the 3D properties of molecules. nih.gov These models generate fields around the molecules representing steric and electrostatic properties, which are then correlated with activity. A robust QSAR model, validated through statistical methods like cross-validation, can be a powerful predictive tool in the design of novel analogues with enhanced activity. nih.gov

Table 5: Example of a QSAR Model Equation and Validation Parameters

| Component | Description | Example Value |

|---|---|---|

| QSAR Equation | A mathematical model relating activity to descriptors. | log(1/IC50) = 0.5logP - 0.2MR + 1.5*σ + 2.1 |

| r2 (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.9 |

| q2 or r2cv (Cross-validated r2) | Measures the predictive ability of the model (leave-one-out). | > 0.6 |

| Predictive r2 (r2pred) | Measures the predictive ability on an external test set. | > 0.5 |

Molecular Docking Studies for Hypothetical Binding Interactions

Further research or the publication of new studies specifically investigating this compound would be required to provide the detailed computational analysis requested.

1 1 Benzylpiperidin 3 Yl Ethan 1 One As a Synthetic Intermediate and Building Block

Role in Multi-Step Organic Synthesis

In multi-step organic synthesis, intermediates are crucial for the sequential construction of complex target molecules. The utility of 1-(1-benzylpiperidin-3-yl)ethan-1-one in this capacity stems from the ability of its functional groups—the ketone and the tertiary amine—to undergo a wide range of chemical transformations. The benzyl (B1604629) group serves as a common protecting group for the piperidine (B6355638) nitrogen, which can be removed at a later synthetic stage if a secondary amine is required.

A key application of this structural motif is in the synthesis of more substituted piperidine derivatives. For example, the methylene (B1212753) group adjacent to the ketone (the α-carbon) can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of new substituents at the α-position. A documented example of a similar building block is its use in C-alkylation reactions through a "borrowing hydrogen" methodology. In this type of reaction, a secondary alcohol is temporarily oxidized to a ketone, which then undergoes an α-alkylation, followed by reduction back to an alcohol. A closely related compound, 2-(1-Benzylpiperidin-3-yl)-1-(2,3,4,5,6-pentamethylphenyl)ethanone, has been synthesized, highlighting the utility of the 1-benzylpiperidin-3-yl core as a nucleophile in constructing carbon-carbon bonds. rsc.org

The progression of simple building blocks through multiple, sequential reactions is a cornerstone of modern synthetic chemistry, particularly in the assembly of natural products and active pharmaceutical ingredients (APIs). syrris.jpbeilstein-journals.org The development of flow chemistry processes, which integrate multiple synthetic steps into a continuous sequence, often relies on versatile intermediates that can be passed through various reactors containing immobilized reagents or catalysts to build molecular complexity efficiently. syrris.jp

Scaffold for the Development of Chemical Libraries

A molecular scaffold is a core structure upon which a variety of substituents are systematically added to generate a collection of related compounds, known as a chemical library. These libraries are indispensable tools in drug discovery and materials science for screening and identifying molecules with desired properties. This compound is an excellent candidate for such a scaffold due to its inherent structural features.

The benzylpiperidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govunisi.itnih.gov Libraries based on this core have been synthesized to explore structure-activity relationships (SAR) for various biological targets, including cholinesterase inhibitors for potential Alzheimer's disease therapy. nih.govnih.gov

The functional handles of this compound allow for extensive diversification:

The Ketone Group: Can be converted into a wide array of other functional groups or used to build new ring systems. For example, it can undergo reductive amination to introduce diverse amine substituents, Wittig reactions to form alkenes, or serve as an anchor point for building heterocyclic rings.

The Benzyl Group: While often a protecting group, the aromatic ring can be substituted with various groups to probe electronic and steric effects. Alternatively, the benzyl group can be replaced entirely with other substituents via N-debenzylation followed by N-alkylation or N-acylation. researchgate.net

The Piperidine Ring: The ring itself can be modified, although this is less common.

The generation of DNA-encoded libraries (DEL) is a modern approach where chemical scaffolds are linked to DNA tags, allowing for the synthesis and screening of massive combinatorial libraries. rsc.org The principles of native chemical ligation, used in creating these libraries, demonstrate the power of combining versatile chemical building blocks to rapidly generate molecular diversity. rsc.org

| Reactive Site | Potential Reaction Type | Resulting Functional Group/Structure | Example Library Target |

|---|---|---|---|

| Ketone Carbonyl | Reductive Amination | Substituted Aminoethyl Group | Enzyme Inhibitors |

| α-Methylene Carbon | Aldol Condensation | α,β-Unsaturated Ketone | Receptor Ligands |

| Nitrogen Atom (after debenzylation) | N-Acylation / N-Alkylation | Amides, Substituted Amines | GPCR Modulators |

| Benzyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Ring | Probes for SAR Studies |

Precursor in the Synthesis of Related Heterocyclic Compounds

The functional groups within this compound make it a valuable precursor for synthesizing a range of other heterocyclic compounds. The ketone group, in particular, is a versatile handle for cyclization reactions.

By reacting the ketone with bifunctional reagents, new rings can be constructed onto the piperidine scaffold. Common transformations include:

Synthesis of Pyrazoles: Condensation with hydrazine (B178648) or substituted hydrazines.

Synthesis of Isoxazoles: Reaction with hydroxylamine.

Synthesis of Pyrimidines: Reaction with ureas, thioureas, or amidines. This often requires the initial conversion of the ketone to a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Emerging Research Avenues in 1 1 Benzylpiperidin 3 Yl Ethan 1 One Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of highly substituted piperidines is a central theme in modern organic chemistry. nih.gov Traditional methods often rely on multi-step sequences that can be inefficient and generate significant waste. The development of greener and more sustainable synthetic routes is therefore a critical area of research. nih.govresearchgate.net

Future synthetic approaches to 1-(1-Benzylpiperidin-3-YL)ethan-1-one are likely to leverage several key green chemistry principles:

Catalytic Hydrogenation: A primary sustainable route to the piperidine (B6355638) core involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. researchgate.net This method uses clean hydrogen gas and a reusable catalyst, such as Platinum(IV) oxide (PtO₂) or rhodium on carbon, often under milder conditions than traditional reduction methods. asianpubs.orgnih.gov For the target molecule, this would involve synthesizing a 3-acetyl-1-benzylpyridinium salt followed by hydrogenation, which saturates the aromatic ring to form the desired piperidine structure. dicp.ac.cn Iridium-catalyzed ionic hydrogenation has also emerged as a robust method that tolerates a wide range of sensitive functional groups, offering a significant advantage for complex molecule synthesis. chemrxiv.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. taylorfrancis.comresearchgate.net These reactions are prized for their atom economy and operational simplicity. A potential MCR approach for a precursor to this compound could involve the one-pot condensation of an amine (like benzylamine), an aldehyde, and a β-keto ester, catalyzed by environmentally benign catalysts such as immobilized enzymes or mild Lewis acids. rsc.orgacs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net The application of flow chemistry to piperidine synthesis can significantly reduce reaction times and improve yields. acs.org For instance, the key bond-forming steps in the synthesis of this compound could be performed in a flow reactor, minimizing the handling of hazardous reagents and allowing for rapid optimization of reaction conditions. nih.gov

| Synthetic Strategy | Key Advantages | Potential Challenges | Catalyst/Reagents | Sustainability Profile |

|---|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established procedures | Low atom economy, multiple purification steps, harsh reagents | Stoichiometric reductants (e.g., NaBH₄), protecting groups | Low to Moderate |

| Catalytic Hydrogenation of Pyridine Precursor | High atom economy, clean process, catalyst can be recycled | Requires pressure equipment, potential for catalyst poisoning | PtO₂, Rh/C, [Ir-OMs] | High |

| Multicomponent Reactions (MCRs) | High efficiency, operational simplicity, molecular diversity | Controlling stereoselectivity can be difficult | Yb(OTf)₃, Immobilized Lipases | Very High |

| Flow Chemistry Synthesis | Enhanced safety, scalability, rapid optimization, high yields | Requires specialized equipment, potential for channel clogging | Immobilized catalysts, Grignard reagents | High |

Advanced Spectroscopic and Analytical Methodologies for Complex Structures

The unambiguous structural characterization of this compound and its derivatives is essential for understanding their chemical properties and potential applications. While standard techniques like ¹H and ¹³C NMR are fundamental, advanced methodologies are required to resolve complex structural and stereochemical details.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the complex spin systems within the molecule. ipb.pt For this compound, HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, crucial for connecting the acetyl group to the piperidine ring and the benzyl (B1604629) group to the nitrogen atom. Variable temperature (VT) NMR studies can also provide insights into the molecule's dynamic processes, such as the rate of N-benzyl group rotation or piperidine ring inversion. optica.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.commdpi.com Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing piperidine alkaloids and their derivatives. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected parent ion to generate a characteristic spectrum of daughter ions. nih.gov The fragmentation pattern provides a "fingerprint" that can confirm the molecular structure. For this compound, key fragmentations would be expected, such as the loss of the acetyl group, cleavage of the benzyl group (producing a characteristic tropylium (B1234903) ion at m/z 91), and ring-opening fragmentation of the piperidine core.

| Technique | Parameter | Predicted Values/Observations |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic Protons (Benzyl) | δ 7.2-7.4 ppm (multiplet, 5H) |

| Benzyl CH₂ | δ ~3.5 ppm (singlet, 2H) | |

| Piperidine Ring Protons | δ 1.5-3.0 ppm (complex multiplets) | |

| Acetyl CH₃ | δ ~2.1 ppm (singlet, 3H) | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ ~210 ppm |

| Aromatic Carbons (Benzyl) | δ 127-138 ppm | |

| Benzyl CH₂ | δ ~63 ppm | |

| Piperidine & Acetyl Carbons | δ 20-60 ppm | |

| ESI-HRMS | [M+H]⁺ (Calculated) | C₁₄H₂₀NO⁺ |

| Key Fragment 1 | m/z 91 (Tropylium ion, [C₇H₇]⁺) | |

| Key Fragment 2 | Loss of acetyl group (-43 Da) |

Computational Design for Future Chemical Transformations and Derivatizations

Computational chemistry has become a powerful predictive tool in chemical research, enabling the design of new molecules and the optimization of reaction pathways before undertaking extensive experimental work.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT can predict the most stable conformation of the piperidine ring (e.g., chair with equatorial/axial substituents vs. twist-boat) and calculate the energies of transition states for various reactions. acs.orgorgsyn.org This information is invaluable for predicting the stereochemical outcome of reactions and designing selective catalysts.

Molecular Docking: If the target compound is being developed for a biological application, molecular docking can predict how it and its derivatives will bind to a specific protein target. tandfonline.comnanobioletters.com By simulating the interaction between the small molecule (ligand) and the protein's active site, researchers can prioritize the synthesis of derivatives with the highest predicted binding affinity, saving considerable time and resources. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govtandfonline.com By analyzing a set of known derivatives of this compound, a QSAR model could be built to predict the activity of new, unsynthesized derivatives based on calculated molecular descriptors (e.g., size, polarity, electronic properties). researchgate.netmdpi.com

| Computational Method | Primary Application | Information Gained | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Mechanistic Studies | Stable conformers, transition state energies, reaction pathways, spectroscopic properties | Guides reaction design, predicts stereoselectivity, aids in spectral interpretation |

| Molecular Docking | Drug Design and Discovery | Binding poses, binding affinity scores, key intermolecular interactions (e.g., H-bonds) | Prioritizes synthetic targets, provides hypotheses for structure-activity relationships |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlation between molecular descriptors and biological activity | Designs new derivatives with potentially improved activity, reduces number of compounds to synthesize |

| Molecular Dynamics (MD) Simulations | Understanding Dynamic Behavior | Conformational flexibility of the ligand, stability of the ligand-protein complex over time | Provides a more realistic model of biological interactions, refines docking results |

Q & A

Q. What are the standard synthetic routes for 1-(1-benzylpiperidin-3-yl)ethan-1-one, and how can reaction conditions be optimized for reproducibility?

The synthesis of this compound typically involves multi-step routes, such as:

- Nucleophilic substitution : Benzylation of piperidine derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Ketone formation : Acetylation at the piperidine nitrogen via Friedel-Crafts acylation or alkylation with acetylating agents.

Q. Optimization considerations :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require purification to remove residual solvents .

- Temperature control : Exothermic reactions (e.g., benzylation) require gradual reagent addition at 0–5°C to minimize side products .

- Catalyst use : Lewis acids like AlCl₃ may improve acylation efficiency but necessitate post-reaction quenching to prevent degradation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Structural validation relies on:

- NMR spectroscopy :

- X-ray crystallography : SHELXL refinement resolves stereochemistry and bond angles, critical for confirming the (3S) configuration in chiral derivatives .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₄H₁₉NO) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in X-ray data (e.g., bond-length variations or disordered atoms) are addressed by:

- Multi-software validation : Cross-checking SHELXL refinements with programs like OLEX2 to identify outliers .

- Twinned data handling : Using SHELXL’s TWIN and BASF commands to refine twinned crystals, ensuring R-factor convergence <5% .

- Temperature factor analysis : High B-factors (>4 Ų) may indicate solvent inclusion; re-refinement with SQUEEZE (PLATON) improves electron density maps .

Q. How can computational modeling predict the biological activity of this compound, and what experimental assays validate these predictions?

In silico approaches :

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like acetylcholinesterase or serotonin receptors, leveraging the compound’s piperidine scaffold .

- ADMET profiling : SwissADME estimates bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration .

Q. Experimental validation :

- Enzyme inhibition assays : IC₅₀ values from Ellman’s method (acetylcholinesterase) or fluorometric assays (kinase inhibition) quantify activity .

- Cellular uptake studies : LC-MS/MS tracks intracellular concentrations in neuronal cell lines (e.g., SH-SY5Y) to correlate with computational predictions .

Q. What are the challenges in synthesizing enantiopure derivatives, and how can chiral resolution be achieved?

Challenges :

Q. Resolution methods :

Q. How does the electronic environment of the benzyl group influence reactivity in downstream functionalization?

- Electron-donating effects : The benzyl group’s para-substituents (e.g., -OCH₃) increase piperidine nitrogen’s nucleophilicity, enhancing alkylation rates .

- Steric effects : Ortho-substituted benzyl groups hinder access to the acetyl carbonyl, reducing reactivity in nucleophilic additions .

- Spectroscopic evidence : Hammett plots (log k vs. σ⁺) correlate substituent effects with reaction rates in SNAr or Michael additions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.